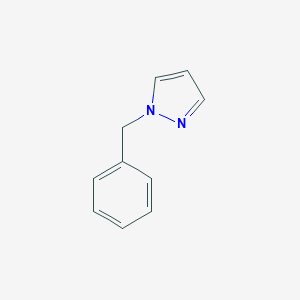

1-benzyl-1H-pyrazole

概要

説明

1-Benzyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The benzyl group attached to the nitrogen atom in this compound enhances its chemical properties and potential applications. This compound is of significant interest due to its diverse biological activities and its role as an intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of benzylhydrazine with 1,3-diketones under acidic conditions can yield this compound . Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions are often employed. In situ oxidation using bromine or other oxidizing agents can afford the desired pyrazole derivatives in good yields .

化学反応の分析

Types of Reactions: 1-Benzyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: Oxidation of this compound can lead to the formation of pyrazolone derivatives.

Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Bromine, hydrogen peroxide, or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Various electrophiles or nucleophiles under appropriate conditions.

Major Products:

Oxidation: Pyrazolone derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Substituted pyrazole derivatives with functional groups at different positions.

科学的研究の応用

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of 1-benzyl-1H-pyrazole exhibit promising anticancer properties. For instance, a compound synthesized from this compound was evaluated for its ability to inhibit cancer cell proliferation. The structure-activity relationship (SAR) analysis revealed that specific modifications to the benzyl group enhanced the compound's cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4b | MCF-7 | 0.078 | Induction of apoptosis |

| 4c | A549 | 0.095 | Cell cycle arrest |

1.2 Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. In a study focusing on necroptosis, a form of programmed cell death implicated in various inflammatory diseases, a derivative showed significant inhibition of receptor interacting protein 1 (RIP1) kinase, suggesting its utility in treating inflammatory conditions such as pancreatitis .

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Inhibition (%) | EC50 (µM) | Condition Tested |

|---|---|---|---|

| 4b | 75 | 0.160 | L-arginine-induced pancreatitis |

Synthesis and Chemical Applications

2.1 Synthesis Techniques

The synthesis of this compound and its derivatives can be achieved through various methods, including cyclocondensation reactions involving hydrazines and carbonyl compounds. Recent advancements have introduced eco-friendly catalysts, enhancing yield and reducing environmental impact .

Table 3: Synthesis Methods for this compound

| Method | Key Reactants | Yield (%) |

|---|---|---|

| Cyclocondensation | Hydrazine + Benzaldehyde | 82 |

| One-pot reaction | Chalcones + Arylhydrazines | 70 |

| Eco-friendly catalysis | Amberlyst-70 as catalyst | >80 |

Broader Implications and Future Directions

The diverse applications of this compound extend beyond pharmacology into fields such as agriculture, where pyrazole derivatives are being explored for their potential as agrochemicals due to their antifungal and antibacterial properties . As research progresses, the optimization of these compounds through structural modifications could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects.

作用機序

The mechanism of action of 1-benzyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The benzyl group enhances its binding affinity and specificity. The compound can also interact with cellular receptors, modulating various signaling pathways .

類似化合物との比較

1-Benzyl-1H-pyrazole can be compared with other pyrazole derivatives such as:

1-Phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a benzyl group.

1-Methyl-1H-pyrazole: Contains a methyl group instead of a benzyl group.

1-Benzyl-3-methyl-1H-pyrazole: Contains both benzyl and methyl groups.

Uniqueness: The presence of the benzyl group in this compound provides unique chemical properties, such as increased lipophilicity and enhanced biological activity compared to its analogs .

生物活性

1-Benzyl-1H-pyrazole is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by data tables and recent research findings.

Overview of this compound

This compound is part of the pyrazole family, which is known for a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. The structural modifications of pyrazole derivatives have been extensively studied to enhance their pharmacological profiles.

1. Anticancer Activity

Several studies have explored the anticancer potential of this compound derivatives. For instance:

- Inhibition of CDK2 : A derivative exhibited an IC50 value of 25 nM against cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest in A549 lung cancer cells .

- Cytotoxicity : Various derivatives displayed significant cytotoxic effects against multiple cancer cell lines, including Raji and HL60, with GI50 values around 25 µM .

Table 1 summarizes the anticancer activity of selected this compound derivatives:

| Compound | Target Cell Line | IC50/ GI50 (µM) | Mechanism |

|---|---|---|---|

| 4b | A549 | 25 | CDK2 Inhibition |

| 25 | Raji | 25.2 ± 3.2 | Cytotoxicity |

| 26 | A375 | Significant | Unknown |

2. Anti-inflammatory Activity

Research indicates that pyrazole derivatives possess anti-inflammatory properties. For example:

- RIP1 Kinase Inhibition : Compound 4b was identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIP1), with a Kd value of 0.078 µM and an EC50 value of 0.160 µM in necroptosis assays. This suggests its potential in treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented:

- Broad-spectrum Activity : Compounds have shown activity against various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. One derivative demonstrated significant inhibition against these pathogens, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives reveals that modifications to the benzyl group and the pyrazole ring can significantly influence biological activity. For instance:

- Substituents on the benzyl group enhance potency against specific targets like kinases and receptors.

- Alkyl and aryl substitutions on the pyrazole ring can improve solubility and bioavailability, thereby enhancing therapeutic effects.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in preclinical settings:

特性

IUPAC Name |

1-benzylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQAJYLKBCWJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393512 | |

| Record name | 1-benzyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-67-4 | |

| Record name | 1-benzyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1-benzyl-1H-pyrazole contribute to its activity as a Receptor Interacting Protein 1 (RIP1) kinase inhibitor?

A: Research has shown that modifications to the core structure of this compound significantly influence its inhibitory activity against RIP1 kinase []. For instance, introducing a nitro group at the 3-position and substituting the benzyl group with a 2,4-dichlorobenzyl group led to enhanced potency. This suggests that these specific structural features are crucial for interacting with the RIP1 kinase active site and inhibiting its function.

Q2: What is the role of this compound derivatives in mitigating retinal vascular permeability (RVP)?

A: Studies have demonstrated that a specific this compound derivative, this compound-4-carboxylic acid 4-carbamimidoyl-benzylamide, exhibits a significant reduction in angiotensin II-stimulated RVP []. This effect is attributed to the compound's ability to inhibit plasma kallikrein, an enzyme implicated in the pathogenesis of blood-retinal barrier dysfunction. This finding highlights the therapeutic potential of this compound derivatives in managing retinal diseases associated with hypertension.

Q3: Can this compound participate in catalytic reactions, and what are the implications?

A: Research has explored the use of this compound as a substrate in ruthenium-catalyzed C(sp2)-H alkenylation and alkylation reactions []. The pyrazole group in the molecule plays a crucial role in directing the reaction by coordinating with the ruthenium catalyst. This catalytic approach allows for the efficient introduction of alkenyl and alkyl groups into the this compound scaffold, expanding the possibilities for synthesizing diverse derivatives with potentially valuable properties.

Q4: How does the coordination chemistry of this compound with copper contribute to carbon dioxide fixation?

A: A study has revealed that this compound, when combined with copper(II) and trifluoromethanesulfonate, can capture atmospheric carbon dioxide, leading to the formation of μ-oxalato-bis[bis(this compound)(trifluoromethanesulfonato)copper(II)] []. In this compound, the copper(II) ions are bridged by a planar oxalate ligand, derived from the reductive coupling of CO2. This finding not only showcases the potential of this compound in carbon capture technologies but also provides insights into the coordination chemistry involved in CO2 fixation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。